Bis(4-fluoro-3-nitrophenyl)methanone
Description
Significance within Fluorinated Aromatic Ketone Chemistry
The introduction of fluorine into aromatic ketones significantly alters their chemical and physical properties. Fluorine's high electronegativity and small size can enhance the metabolic stability of a molecule and modify its binding affinity to biological targets. In the context of aromatic ketones, fluorine substitution can influence the electrophilicity of the carbonyl carbon and the reactivity of the aromatic rings.
In Bis(4-fluoro-3-nitrophenyl)methanone, the two fluorine atoms, in conjunction with the two nitro groups, create a highly electron-deficient aromatic system. This electronic landscape is crucial for its role in nucleophilic aromatic substitution reactions, where the fluorine atoms can act as leaving groups. This reactivity is a cornerstone for the synthesis of various derivatives and polymers.
Strategic Importance in Organic Synthesis and Advanced Materials Science
This compound serves as a versatile building block in organic synthesis. The activated fluorine atoms allow for the introduction of a wide range of nucleophiles, leading to the creation of more complex molecules. Furthermore, the nitro groups can be reduced to amino groups, providing a pathway to another class of functionalized derivatives. These amino derivatives can then be used in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
In materials science, diaryl ketones are integral to the development of high-performance polymers. A related compound, 4,4′-Difluorobenzophenone, is a key monomer in the production of polyetheretherketone (PEEK), a high-temperature thermoplastic. chemicalbook.com Similarly, this compound can be envisioned as a monomer for the synthesis of polyetherketones (PEKs). The electron-withdrawing nitro groups would further enhance the reactivity of the fluorine atoms towards nucleophilic displacement, facilitating polymerization. The resulting polymers are expected to exhibit high thermal stability and specific electronic properties due to the presence of the nitro groups.
Overview of the Research Landscape for Dinitrated Diaryl Ketones
The research on dinitrated diaryl ketones has largely focused on their synthesis and their utility as precursors to other functional molecules. The two nitro groups act as powerful electron-withdrawing groups, which significantly deactivates the phenyl rings towards electrophilic attack. However, this deactivation makes the rings susceptible to nucleophilic aromatic substitution under certain conditions.
A primary reaction of these compounds involves the reduction of the nitro groups to amino groups. This transformation is a gateway to synthesizing a range of other functional molecules, including diamines that can be used as monomers for polyamides and polyimides. The carbonyl group, situated between two electron-poor aromatic systems, exhibits enhanced electrophilicity, making it more reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685).
Current Research Gaps and Emerging Challenges Pertaining to the Compound
Despite its potential, there is a noticeable lack of specific research focused on this compound. Much of the available information is inferred from studies on analogous compounds.
Current Research Gaps:
Detailed Synthetic Methodologies: While general methods for the synthesis of diaryl ketones are known, specific, high-yielding, and scalable synthetic routes to this compound are not well-documented in publicly available literature.
Polymerization Studies: There is a lack of research on the use of this compound as a monomer in polymerization reactions. Detailed studies on the synthesis and characterization of polymers derived from this monomer are needed to explore their potential applications.
Physicochemical Properties: Comprehensive data on the photophysical and electronic properties of this compound is limited. Such information is crucial for its potential application in optoelectronic materials.
Biological Activity: The biological properties of this compound remain largely unexplored. Given that many fluorinated and nitrated compounds exhibit biological activity, this represents a significant area for future research.
Emerging Challenges:
Selective Functionalization: The presence of multiple reactive sites (two fluorine atoms and two nitro groups) presents a challenge for selective chemical transformations. Developing synthetic strategies to selectively modify one part of the molecule without affecting the others is a key challenge.
Process Optimization: For any potential industrial application, the development of cost-effective and environmentally benign synthetic processes is essential. This includes the use of greener solvents and catalysts.
Material Characterization: If used to create new polymers, a significant challenge will be the comprehensive characterization of these materials to understand their thermal, mechanical, and electronic properties and to identify potential applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-fluoro-3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXIDTCNFSIEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596788 | |
| Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73329-64-3 | |
| Record name | Bis(4-fluoro-3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Bis 4 Fluoro 3 Nitrophenyl Methanone
Retrosynthetic Analysis and Key Precursors
A retrosynthetic approach to Bis(4-fluoro-3-nitrophenyl)methanone involves disconnecting the molecule at the carbon-carbonyl bonds or targeting the introduction of the functional groups onto a pre-existing benzophenone (B1666685) scaffold.
Figure 1: Retrosynthetic Analysis of this compound
graph TD
A[this compound] -->|C-C Disconnection| B{Friedel-Crafts Acylation};
A -->|Functional Group Interconversion| C{Nitration};
A -->|Functional Group Interconversion| D{Fluorination};
B --> E[4-Fluoro-3-nitrobenzoyl chloride + 1-Fluoro-2-nitrobenzene];
B --> F[1-Fluoro-2-nitrobenzene + Carbonyl Source (e.g., Phosgene)];
C --> G[Bis(4-fluorophenyl)methanone];
D --> H[Bis(3-nitrophenyl)methanone];
This flowchart illustrates potential retrosynthetic pathways, breaking down the target molecule into simpler precursors based on key reactions.
The most direct precursors for this target molecule are halogenated benzenoid compounds. A primary route involves starting with 1-fluoro-2-nitrobenzene (B31998). This precursor contains the required ortho-relationship between the fluoro and nitro substituents. The synthesis would then require a reaction to form the central carbonyl group, effectively coupling two molecules of this precursor.
Another strategy involves using a pre-functionalized benzoyl halide, such as 4-fluoro-3-nitrobenzoyl chloride, and reacting it with a second molecule of a suitable aromatic partner like 1-fluoro-2-nitrobenzene. This falls under the category of Friedel-Crafts acylation. The choice of precursors is critical, as the electronic nature of the substituents heavily influences the reactivity of the aromatic ring towards electrophilic attack.
An alternative strategy involves the nitration of a fluorinated precursor. The directing effects of substituents on an aromatic ring are paramount for achieving the desired regiochemistry. In the case of nitrating fluorobenzene (B45895), the fluorine atom acts as an ortho-, para-director. researchgate.net This is due to the interplay between its strong electron-withdrawing inductive (-I) effect, which deactivates the entire ring, and its electron-donating resonance (+R) effect, which enriches the ortho and para positions. stackexchange.com
| Substituent Effect | Influence on Nitration of Fluorobenzene |
| Inductive Effect (-I) | Fluorine is highly electronegative, withdrawing electron density from the ring and deactivating it towards electrophilic attack compared to benzene (B151609). stackexchange.com |
| Resonance Effect (+R) | Lone pairs on fluorine can be donated to the ring, stabilizing the intermediate carbocation (arenium ion) for ortho and para attack. researchgate.netstackexchange.com |
| Overall Directing | The resonance effect directs the incoming electrophile to the ortho and para positions. chegg.com |
| Reactivity | The strong -I effect dominates over the +R effect, making fluorobenzene less reactive than benzene but more reactive than other halobenzenes in electrophilic substitutions. stackexchange.com |
This table summarizes the electronic effects governing the regioselective nitration of fluorinated aromatic systems.
Introducing fluorine onto a pre-existing aromatic ketone scaffold, such as Bis(3-nitrophenyl)methanone, represents another synthetic avenue. Modern fluorination methods could potentially achieve this transformation.
Electrophilic Fluorination: This approach uses reagents like Selectfluor (F-TEDA-BF₄) that act as a source of "F⁺". Direct fluorination of aromatic C-H bonds is challenging but possible. The directing groups on the ring would determine the site of fluorination. For a precursor like Bis(3-nitrophenyl)methanone, the nitro groups would direct incoming electrophiles to the meta position relative to themselves (positions 2, 4, and 6). Position 4 (para to the carbonyl) would be a potential target.
Metal-Catalyzed C-H Fluorination: Palladium-catalyzed reactions have been developed for the direct ortho-C(sp²)–H fluorination of aromatic ketones. rsc.org This method often utilizes an oxidizing fluorinating agent and relies on the ketone's carbonyl group to direct the catalyst to the ortho position. Applying this to a dinitro-benzophenone precursor could be a viable, albeit advanced, strategy.
Nucleophilic Fluorination (SₙAr): If a suitable leaving group (e.g., -Cl, -Br) is present at the 4-position of a dinitro-dihalobenzophenone, a nucleophilic aromatic substitution reaction with a fluoride (B91410) source (e.g., KF) could be employed. The nitro group at the 3-position would strongly activate the ring for such a substitution.
Advanced Synthetic Approaches
Advanced methods focus on efficiently constructing the diaryl ketone core while navigating the electronic constraints imposed by the substituents.
The Friedel-Crafts acylation is a cornerstone reaction for synthesizing aryl ketones. masterorganicchemistry.comyoutube.com In the context of this compound, two main variants can be considered:
Acylation with an Acyl Chloride: This involves reacting 1-fluoro-2-nitrobenzene with 4-fluoro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com The acyl chloride would generate a highly electrophilic acylium ion, which would then attack the second aromatic ring. However, a significant challenge is the severe deactivation of both aromatic rings by the electron-withdrawing fluoro and nitro groups, which makes the reaction sluggish and may require harsh conditions.
Coupling with a Phosgene (B1210022) Equivalent: A more common method for symmetrical ketones involves reacting the aromatic substrate (1-fluoro-2-nitrobenzene) with a carbonyl source like phosgene (COCl₂) or a safer equivalent like triphosgene (B27547) or oxalyl chloride. organic-chemistry.orgorganic-chemistry.org The reaction with oxalyl chloride, for instance, can provide symmetrical diaryl ketones in good yields. organic-chemistry.org Again, the deactivated nature of the substrate is a major hurdle.
| Reaction | Reactants | Catalyst/Conditions | Key Challenge |
| Friedel-Crafts Acylation | 1-Fluoro-2-nitrobenzene + 4-Fluoro-3-nitrobenzoyl chloride | Lewis Acid (e.g., AlCl₃) | Strong deactivation of both aromatic rings by -NO₂ and -F groups, hindering electrophilic attack. youtube.com |
| Carbonyl Insertion | 1-Fluoro-2-nitrobenzene + Oxalyl Chloride/Phosgene | Lewis Acid (e.g., AlCl₃) | Severe deactivation of the substrate ring, requiring forcing conditions which may lead to side reactions. organic-chemistry.org |
This table outlines Friedel-Crafts strategies for the synthesis of the target compound and associated challenges.
Nucleophilic aromatic substitution (SₙAr) is a powerful strategy for synthesis when the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.org The nitro groups on the target molecule make SₙAr a highly plausible synthetic tool. The general mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring bearing a good leaving group, proceeding through a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com
A hypothetical SₙAr route could involve a precursor such as Bis(3-nitro-4-chlorophenyl)methanone. The chlorine atom serves as the leaving group. The nitro group at the ortho position strongly activates this position for nucleophilic attack.
Reaction Scheme: Bis(3-nitro-4-chlorophenyl)methanone + 2 KF → this compound + 2 KCl
This reaction, known as the Halex (halogen exchange) process, would likely be performed at high temperatures in a polar aprotic solvent. The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. youtube.com Fluoride is an effective nucleophile in many SₙAr reactions, and its use is common for introducing fluorine into activated aromatic systems. acsgcipr.org The presence of the electron-withdrawing nitro group is crucial for stabilizing the negative charge in the Meisenheimer intermediate through resonance, thereby facilitating the substitution. wikipedia.org
Palladium-Catalyzed Cross-Coupling Methods in Diaryl Ketone Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon bonds. nobelprize.org These reactions are widely used for the synthesis of diaryl ketones due to their high functional group tolerance and the commercial availability of a wide range of starting materials. acs.orgorganic-chemistry.org For a complex molecule such as this compound, these methods offer a direct and efficient route.
Common strategies include the Suzuki, Heck, and carbonylative coupling reactions. researchgate.netresearchgate.netresearchgate.net The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl boronic acid with an aryl halide. organic-chemistry.orgacs.org In the context of this compound, this could involve coupling 4-fluoro-3-nitrophenylboronic acid with a 4-fluoro-3-nitrophenyl halide. Another prominent method is the carbonylative Suzuki-Miyaura cross-coupling, where a carbonyl group (CO) is inserted between two aryl fragments. researchgate.netacs.org This can be achieved using carbon monoxide gas or, more recently, CO-surrogates for improved safety and handling. chemistryviews.org
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex to form an organopalladium(II) species. nobelprize.org This is followed by transmetalation, where the organic group from an organometallic reagent (like a boronic acid) is transferred to the palladium center. nobelprize.org The final step is reductive elimination, which forms the desired diaryl ketone and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.org The choice of ligands, often phosphines like PPh₃ or bidentate ligands such as dppp, is critical for stabilizing the palladium catalyst and modulating its reactivity and selectivity. chemistryviews.orgnih.govrsc.org
| Coupling Reaction | Aryl Source 1 | Aryl Source 2 | Carbonyl Source | Typical Catalyst System | Reference(s) |
| Suzuki-Miyaura Coupling | Aryl Halide | Arylboronic Acid | Acyl Chloride | Pd(OAc)₂ / PPh₃ | organic-chemistry.orgresearchgate.net |
| Carbonylative Suzuki Coupling | Aryl Halide | Arylboronic Acid | CO gas or surrogate | Pd(OAc)₂ / Ligand | acs.orgchemistryviews.org |
| Heck-Cassar-Sonogashira Coupling | Aryl Halide | Terminal Alkyne | (Post-oxidation) | Pd(0) complex | rsc.org |
| C-H Activation Coupling | Aryl Halide | Arene (via C-H activation) | Aldehyde | Pd(OAc)₂ / Picolinamide Ligand | acs.orgresearchgate.net |
Photoredox and Synergistic Catalysis in Ketone Formation
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. mdpi.comsigmaaldrich.com This approach utilizes light energy to initiate single-electron transfer (SET) processes, creating highly reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.comacs.org For the synthesis of ketones, photoredox catalysis offers unique pathways that are often complementary to traditional transition-metal-catalyzed methods. nih.govnih.gov
Synergistic catalysis, which combines photoredox catalysis with another catalytic cycle such as organocatalysis or transition metal catalysis, has further expanded the synthetic toolkit. nih.govgrantome.com This dual activation strategy allows for the simultaneous activation of both the nucleophile and the electrophile, leading to new and previously unattainable transformations. nih.gov For example, the combination of enamine catalysis with palladium catalysis can facilitate the α-allylic alkylation of unactivated ketones. nih.gov In the context of forming α,α-diarylketones, a one-pot reaction involving visible light photoactivation and phosphoric acid catalysis has been developed, demonstrating the power of this approach to construct challenging chiral centers. nih.gov
The application of these methods to a substrate like this compound would require careful consideration of the electron-withdrawing nitro groups. The generation of radical intermediates via photoredox catalysis could potentially be influenced by these substituents. The photocatalysts are typically ruthenium or iridium polypyridyl complexes, which absorb visible light to reach an excited state capable of engaging in SET processes. acs.org
| Catalytic Strategy | Description | Key Intermediates | Catalyst Examples | Reference(s) |
| Photoredox Catalysis | Uses visible light to generate reactive intermediates via single-electron transfer (SET). | Radical ions, free radicals | Ru(bpy)₃²⁺, Ir(ppy)₃ | sigmaaldrich.comacs.org |
| Synergistic Catalysis | Combines two distinct catalytic cycles (e.g., photoredox and organocatalysis) to enable a single transformation. | Enamines, radical cations | Iridium photocatalyst + Chiral Lewis Acid | nih.govresearchgate.net |
| Asymmetric Photoredox | Employs chiral catalysts in a photoredox cycle to achieve enantioselective product formation. | Chiral radical complexes | Chiral Phosphoric Acid | nih.gov |
Optimization of Reaction Conditions and Yields
Influence of Solvent Systems on Reaction Efficiency
In the synthesis of diaryl ketones, a variety of solvents have been employed, and the optimal choice often depends on the specific catalytic system. For instance, in some palladium-catalyzed couplings, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are effective. acs.orgresearchgate.net In other cases, such as nickel-catalyzed cross-couplings of amides, a notable acceleration of the reaction is observed with specific solvents, highlighting a direct solvent effect on the catalytic cycle. nih.gov Studies have shown that in certain carbonylative Suzuki coupling reactions, polar solvents lead to higher reaction efficiency compared to nonpolar solvents. scribd.com Conversely, for some indium-mediated syntheses, reactions can be performed under solvent-free conditions, which aligns well with the principles of green chemistry. nih.gov
| Reaction Type | Solvent | Effect on Efficiency | Reference(s) |
| Mercuric Nitrate Oxidation | DMF | High yield (90%) | acs.org |
| Nickel-Catalyzed Negishi Coupling | Not specified | Solvent effect accelerates reaction | nih.gov |
| Carbonylative Suzuki Coupling | Water (refluxing) | High yields with specific catalyst | scribd.com |
| Carbonylative Suzuki Coupling | Polar vs. Nonpolar | Polar solvents gave higher efficiency | scribd.com |
| Grignard Coupling (Flow Chemistry) | 2-Methyltetrahydrofuran | Eco-friendly solvent, good yields | researchgate.net |
Catalyst Design and Performance in Ketone Synthesis
The performance of a catalytic system is intrinsically linked to its design, encompassing the choice of the metal center and the surrounding ligands. For the synthesis of diaryl ketones, catalyst design is paramount for achieving high yields, selectivity, and functional group tolerance.
In palladium-catalyzed reactions, the ligands play a crucial role in stabilizing the active Pd(0) species and influencing the rates of oxidative addition and reductive elimination. acs.orgrsc.org Picolinamide ligands, for example, have been shown to be key in promoting palladium-catalyzed C-H activation for ketone synthesis from aldehydes and aryl halides. acs.orgresearchgate.net Bipyridine-based ligands are effective in nickel-catalyzed reductive couplings by preventing the formation of dimeric side products. nih.gov
In the realm of photoredox and synergistic catalysis, the design focuses on both the photocatalyst and any co-catalysts. Chiral lanthanide Lewis acid catalysts have been used in conjunction with iridium photocatalysts to achieve asymmetric synthesis of β-diaryl-β-hydroxy-α-amino acetate (B1210297) derivatives. researchgate.net The combination of a photocatalyst with a nickel catalyst can enable challenging C-H functionalization reactions. sigmaaldrich.com For a complex target like this compound, a robust catalyst that tolerates both fluoro and nitro functional groups would be essential.
| Catalyst System | Key Design Feature | Application | Performance Outcome | Reference(s) |
| Palladium/Picolinamide | Picolinamide ligand | C-H activation for ketone synthesis | Good to excellent yields, high functional group tolerance | acs.orgresearchgate.net |
| [Ni(PPh₃)₂Cl₂] | Bench-stable, inexpensive precatalyst | Negishi cross-coupling of amides | High functional group tolerance, excellent chemoselectivity | nih.gov |
| Iridium Photocatalyst + Chiral Lanthanide Lewis Acid | Synergistic catalysis with chiral Lewis acid | Asymmetric synthesis of β-hydroxy-α-amino acetates | High enantioselectivity | researchgate.net |
| NiCl₂ / 4,4′-di-tert-butyl-2,2′-bipyridine | Bipyridine ligand | Reductive coupling of acid chlorides and alkyl iodides | Minimizes side products, good for hindered ketones | nih.gov |
Temperature and Pressure Control in Reaction Optimization
Pressure is a particularly important variable in reactions involving gaseous reagents, such as carbonylative couplings that use carbon monoxide (CO). The pressure of CO can influence the rate of the carbonylation step and affect the catalyst's stability and selectivity. While many procedures use atmospheric pressure of CO, organic-chemistry.org others may require elevated pressures to achieve optimal results. The development of CO surrogates has been a significant advance, allowing carbonylative reactions to proceed without the need for high-pressure CO gas cylinders. researchgate.netchemistryviews.org In flow chemistry setups, maintaining stable pressure is crucial for consistent residence times and reaction conditions. researchgate.net
| Parameter | Influence on Reaction | Example Application | Optimization Detail | Reference(s) |
| Temperature | Affects reaction rate and selectivity. High temperatures can cause decomposition. | Iodine-mediated synthesis of diaryl diketones | Increasing reaction time at 120 °C improved yield from 63% to 84%. | researchgate.net |
| Temperature | Can determine product outcome. | Continuous flow synthesis of diaryl ketones | Room temperature was found to be optimal for the specific flow procedure. | researchgate.net |
| Pressure | Critical for reactions involving gaseous reagents like CO. | Carbonylative Suzuki-Miyaura coupling | Reactions can be run under atmospheric pressure of CO. | organic-chemistry.org |
| Pressure | Not a significant factor in many solution-phase, non-gaseous reactions. | Grignard coupling in flow chemistry | Reaction run at atmospheric pressure. | researchgate.net |
Green Chemistry Principles Applied to Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of diaryl ketones, including this compound, these principles are increasingly being applied to develop more sustainable and environmentally benign methodologies.
Key areas of focus include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cross-coupling reactions are often highly atom-economical. organic-chemistry.org
Use of Safer Solvents and Reagents: This involves replacing hazardous solvents with greener alternatives, such as water or bio-based solvents like 2-methyltetrahydrofuran. scribd.comresearchgate.net Additionally, there is a drive to replace stoichiometric and often toxic metal reagents with catalytic systems. chemistryviews.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net The use of photoredox catalysis, which operates at room temperature using visible light, is a prime example of an energy-efficient approach. sigmaaldrich.com
Use of CO Surrogates: In carbonylative syntheses, replacing toxic and flammable carbon monoxide gas with safer, solid, or liquid CO surrogates like formic acid or cellulose-based sources improves operational safety. researchgate.netchemistryviews.org
Applying these principles to the synthesis of this compound would involve selecting a catalytic method that proceeds under mild conditions, utilizes a recyclable catalyst, and employs a safe solvent system, thereby minimizing the environmental impact of its production.
Solvent-Free and Eco-Friendly Methodologies
The synthesis of diaryl ketones, such as this compound, has traditionally relied on methods like the Friedel-Crafts acylation, which often employs hazardous solvents and catalysts. However, significant progress has been made in developing greener alternatives that minimize environmental impact.
Solvent-Free Approaches: A key strategy in green chemistry is the elimination of volatile organic solvents (VOCs), which are often toxic and contribute to pollution. For the synthesis of ketone structures, solvent-free reactions under thermal conditions have proven effective for certain substrates. rsc.org This approach not only reduces waste but can also lead to higher yields and simpler purification processes, sometimes requiring only filtration and recrystallization. rsc.org While a specific solvent-free synthesis of this compound has not been detailed in the literature, the principles from related syntheses, such as the reaction of o-aminobenzophenone with aryl isothiocyanates, demonstrate the potential of this methodology. rsc.org
Eco-Friendly Solvents and Catalysts: When a solvent is necessary, the focus shifts to using environmentally benign options.
Ionic Liquids: Lewis acid ionic liquids, such as those based on 1-butyl-3-methylimidazolium chloride (BmimCl) with metal chlorides like FeCl3 or AlCl3, can function as both the catalyst and the solvent in Friedel-Crafts acylation reactions. researchgate.net This approach offers high yields for benzophenone derivatives, short reaction times, and the potential for recycling the ionic liquid, which reduces waste. researchgate.net
Green Solvents: Modern solvents with a better environmental profile are also being explored. Cyclopentyl methyl ether (CPME), for instance, is considered an emerging 'green solvent' and has been used effectively in the synthesis of β-nitro ketones, demonstrating its utility in reactions involving nitro-functionalized compounds. rsc.org
Photo-Induced Synthesis: An innovative and eco-friendly approach involves using solar energy to induce Friedel-Crafts acylations. nih.govresearchgate.netnih.gov This method has been successfully applied to synthesize a variety of oxygen-substituted diaryl ketones from quinones and benzaldehydes. nih.govresearchgate.netnih.gov The use of sunlight as a renewable energy source represents a significant step towards sustainable chemical manufacturing.
| Methodology | Key Features | Advantages | Reference Example |
|---|---|---|---|
| Solvent-Free (Thermal) | Reaction of neat reactants at elevated temperature. | Eliminates solvent waste; often quantitative yields; simple work-up. | Synthesis of 4-phenyl-4-hydroxyquinazolin-2-thiones. rsc.org |
| Ionic Liquids | Acts as both catalyst and solvent. | High activity; recyclable system; reduced waste discharge. | Friedel–Crafts acylation using BmimCl–FeCl3. researchgate.net |
| Solar Photo-Acylation | Uses sunlight as the energy source. | Eco-friendly energy source; good yields for specific substrates. | Synthesis of oxygen-substituted diaryl ketones from quinones. nih.gov |
Atom Economy and Reaction Pathway Design
Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org An ideal reaction has an atom economy of 100%, generating no waste byproducts. wikipedia.orglibretexts.org
Reaction Pathway Design: For the synthesis of this compound, the most direct and plausible route is a Friedel-Crafts acylation. This pathway involves the reaction of 1-fluoro-2-nitrobenzene with 4-fluoro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst.
Reaction: 1-fluoro-2-nitrobenzene + 4-fluoro-3-nitrobenzoyl chloride → this compound + HCl
This designed pathway is an electrophilic aromatic substitution, which is a common method for forming carbon-carbon bonds to an aromatic ring. The primary byproduct is hydrochloric acid (HCl), which is the only part of the reactants not incorporated into the final product.
Atom Economy Calculation: The atom economy for this proposed synthesis can be calculated using the molecular weights of the reactants and the desired product. wikipedia.org
| Component | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| Desired Product: this compound | C₁₃H₆F₂N₂O₅ | 320.20 |
| Reactant 1: 1-Fluoro-2-nitrobenzene | C₆H₄FNO₂ | 141.10 |
| Reactant 2: 4-Fluoro-3-nitrobenzoyl chloride | C₇H₃ClFNO₃ | 203.56 |
| Total Mass of Reactants | - | 344.66 |
| Atom Economy (%) | (320.20 / 344.66) * 100% = 92.9% |
A calculated atom economy of 92.9% is very high, indicating an efficient reaction pathway in terms of minimizing atomic waste. This contrasts sharply with less atom-economical reactions like the Wittig reaction or the Gabriel synthesis, which generate substantial stoichiometric byproducts. wikipedia.org The design of synthetic routes that favor addition reactions over condensation or substitution reactions that produce significant leaving groups is a fundamental strategy for achieving high atom economy. jocpr.com
Reaction Chemistry and Mechanistic Investigations of Bis 4 Fluoro 3 Nitrophenyl Methanone
Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of Bis(4-fluoro-3-nitrophenyl)methanone. This reaction class involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.com
In this compound, the fluorine atoms serve as excellent leaving groups in SNAr reactions. The reactivity of an aryl halide in an SNAr reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho and/or para to the halide. youtube.com In this molecule, each fluorine atom is para to the electron-withdrawing benzoyl group and, more importantly, ortho to a powerful nitro group.
The nitro group activates the ring towards nucleophilic attack through two mechanisms:
Inductive Effect: The strong electron-withdrawing nature of the nitro group polarizes the carbon-fluorine bond, increasing the electrophilicity of the carbon atom attached to the fluorine.
Resonance Effect: The nitro group provides substantial resonance stabilization for the negatively charged intermediate formed during the reaction.
Counterintuitively for many substitution reactions, fluoride (B91410) is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the ipso-carbon atom (the carbon bearing the fluorine) highly electron-deficient and thus more susceptible to nucleophilic attack. youtube.com
The mechanism of SNAr reactions proceeds through a two-step addition-elimination process, involving a distinct intermediate. The initial attack of a nucleophile on the electron-poor carbon atom bearing the fluorine atom breaks the aromaticity of the ring and forms a resonance-stabilized carbanion known as a Meisenheimer complex. youtube.com
The stability of this complex is critical to the reaction's feasibility. In the case of this compound, the negative charge of the Meisenheimer intermediate is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. The resonance structures show the negative charge being shared by the aromatic ring carbons and the nitro group, which is a key factor in the high reactivity of the substrate. If multiple nitro groups are present, the intermediate can sometimes be stable enough to be isolated. youtube.com
The kinetics of SNAr reactions involving this compound are typically second-order, with the rate being dependent on the concentrations of both the substrate and the attacking nucleophile. researchgate.net The rate-limiting step is generally the formation of the stabilized Meisenheimer complex. youtube.com
Several factors influence the reaction kinetics, as detailed in the table below. The strong electron-withdrawing character of the nitro groups is the most significant accelerator. The reaction is thermodynamically driven by the formation of a stable product and the displacement of the fluoride ion.
Table 1: Factors Influencing SNAr Kinetics of this compound
| Factor | Influence on Reaction Rate | Rationale |
| Electron-Withdrawing Groups | Increases | The ortho-nitro groups strongly activate the ring for nucleophilic attack by stabilizing the Meisenheimer complex through resonance. masterorganicchemistry.com |
| Leaving Group | F > Cl > Br > I | Fluorine's high electronegativity creates a more electrophilic ipso-carbon, accelerating the rate-determining nucleophilic attack. youtube.com |
| Nucleophile Strength | Increases with nucleophilicity | A more potent nucleophile will attack the electron-deficient ring more rapidly. |
| Solvent | Polar aprotic solvents favored | Solvents like DMSO or DMF can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, enhancing its reactivity. nih.gov |
Transformations of the Nitro Aromatic Moieties
Beyond SNAr reactions, the nitro groups themselves can be chemically transformed, providing pathways to new and functionally diverse molecules.
The nitro groups of this compound can be chemoselectively reduced to primary amines to form Bis(4-fluoro-3-aminophenyl)methanone. This transformation is a pivotal step in synthetic chemistry as it converts the electron-withdrawing nitro groups into electron-donating amino groups, fundamentally altering the molecule's chemical properties. The resulting aromatic diamines are important monomers for the synthesis of high-performance polymers.
Various reagents can achieve this reduction, with the choice of reagent allowing for control over the reaction's selectivity and functional group tolerance. Electrochemical methods have also been developed for the reduction of nitroarenes, offering a scalable and sustainable alternative. acs.org
Table 2: Common Reagents for Aromatic Nitro Group Reduction
| Reagent/Method | Conditions | Comments |
| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | A common and clean method, but may also reduce other functional groups. |
| Fe, Sn, or Zn in acid | Metal/acid reduction | Classic method; often used in laboratory settings. |
| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | A milder reducing agent, often showing good chemoselectivity. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A useful reagent for the selective reduction of nitro groups in the presence of other reducible functionalities. |
| Electrochemical Reduction | Divided cell, specific cathode | A green chemistry approach that can be scaled for industrial production. acs.org |
While this compound itself is not typically a direct precursor for heterocyclic rings, its derivatives are highly valuable for this purpose. The key derivative is the diamine, Bis(4-fluoro-3-aminophenyl)methanone, obtained from the reduction of the nitro groups as described previously.
This diamine possesses ortho-fluoroamine functionalities on both rings. This arrangement is a classic precursor for the synthesis of fused heterocyclic systems. For example, reaction of the diamine with appropriate reagents can lead to the formation of polymers containing benzoxazole (B165842) rings, which are known for their exceptional thermal and chemical stability. The formation of such heterocyclic structures is a common strategy in the development of advanced materials. Nitrophenyl-containing compounds are also used as building blocks in the synthesis of various heterocyclic systems, such as tetrahydroisoquinolines. nih.gov
Nitrite (B80452) Exchange Reactions
The presence of a nitro group on the aromatic ring of this compound opens up the possibility of nitrite exchange reactions. This type of reaction typically involves the nucleophilic displacement of the nitrite group. nih.gov The efficiency of such a displacement is influenced by the nature of the nucleophile and the electronic properties of the substrate. nih.gov
In related allylic nitro compounds, the release of nitrite has been observed through substitution by suitable nucleophiles. nih.gov For instance, the reaction of an allylic nitro compound with the biologically relevant nucleophile L-cysteine resulted in quantitative yields of nitrite under neutral and basic conditions, highlighting the role of the thiolate ion in the displacement. nih.gov The rate and extent of nitrite release are also affected by steric factors at the carbon bearing the nitro group. nih.gov
While direct studies on this compound are not extensively detailed in the provided context, the general principles of nucleophilic aromatic substitution (SNAr) are highly relevant. The two nitro groups in a related compound, 4,5-difluoro-1,2-dinitrobenzene, activate the adjacent halogen atoms for sequential nucleophilic displacement by anions such as phenoxide and thiolate. nih.gov This suggests that the nitro groups in this compound would similarly activate the aromatic ring, making it susceptible to nucleophilic attack, which could potentially lead to nitrite displacement under appropriate conditions. nih.gov
The following table summarizes the effect of nucleophiles on nitrite release in a model allylic nitro compound, which provides insight into the potential reactivity of this compound in similar reactions.
Table 1: Nucleophile-Induced Nitrite Release
| Nucleophile | Conditions | Nitrite Yield |
| L-cysteine | pH 7.0 and 8.7, 5 min | Quantitative |
| L-cysteine | pH 4.6, 5 min | 1% |
| Other amino acids | pH 7.4 | < 10% |
Data derived from studies on a model allylic nitro compound. nih.gov
Reactivity of the Central Ketone Functional Group
The central ketone in this compound is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the two flanking aromatic rings, which are both substituted with electron-withdrawing fluoro and nitro groups.
The carbonyl carbon of the ketone is electrophilic and thus susceptible to attack by nucleophiles. This initial nucleophilic addition can be followed by a range of subsequent transformations. The electron-withdrawing nature of the nitro and fluoro substituents on the phenyl rings enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzophenone (B1666685).
While specific studies on this compound are not detailed, general reactions of ketones provide a framework for its expected reactivity. For instance, ketones can react with enolates in aldol-type condensation reactions. youtube.com In a related context, ketones with a 2-nitrophenyl group at the α-position can undergo intramolecular reactions where the enolate attacks the nitro group to form nitrones. nih.gov
Furthermore, the reaction of bis(p-nitrophenyl)-ketone with 4-pyrone and 4-pyridone derivatives has been studied, indicating the ketone's ability to participate in condensation reactions. nih.gov The Corey-Chaykovsky epoxidation is another example of a nucleophilic addition to ketones, where a sulfur ylide attacks the carbonyl to form an epoxide. mdpi.com The enantioselectivity of this reaction can be high for various aryl methyl ketones, although it is sensitive to the substitution pattern on the aromatic ring. mdpi.com
Olefination reactions transform the carbonyl group of a ketone into a carbon-carbon double bond. A prominent example is the Wittig reaction, which involves the reaction of the ketone with a phosphonium (B103445) ylide. Aromatic ketones can be converted into the corresponding halo- or dihaloalkenes under mild conditions and in good yields. rsc.org
Condensation reactions of aldehydes and ketones with active methylene (B1212753) compounds, such as those derived from carboxylic acid derivatives or nitroalkanes, also lead to the formation of alkenes. youtube.com These reactions are often catalyzed by acids or bases and are well-suited for large-scale preparations as they typically produce water as the only byproduct. youtube.com
While direct gem-difluoroolefination of this compound is not explicitly described, methods for the trifluoromethylation and subsequent transformation of related compounds exist. For example, difluoro enol silyl (B83357) ethers, which can be derived from trifluoromethyl ketones, undergo electrophilic fluoroalkylation and arylation. acs.org
The O-trifluoromethylation of ketones is a reaction that introduces a trifluoromethoxy (OCF₃) group, leading to the formation of alkenyl trifluoromethyl ethers. rsc.orgrsc.orgresearchgate.net This transformation is significant as the OCF₃ group is a valuable moiety in medicinal and materials chemistry. researchgate.net
An unprecedented O-trifluoromethylation of ketones has been achieved using chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI). researchgate.net This method is applicable to a wide range of aromatic, aliphatic, and cyclic ketones. researchgate.net The reaction is particularly effective for acetophenone (B1666503) derivatives bearing electron-donating groups, affording the corresponding alkenyl trifluoromethyl ethers in good to high yields. rsc.orgrsc.org However, for ketones with electron-withdrawing groups, the reaction may require modified conditions such as increased concentration, prolonged reaction time, or a higher amount of Lewis acid catalyst like AlCl₃ to achieve good yields. rsc.org
Given that this compound contains strong electron-withdrawing groups, its direct O-trifluoromethylation would likely be challenging and require optimized conditions. The mechanism involves the activation of the ketone by a Lewis acid, followed by attack of the trifluoromethylating agent. rsc.orgrsc.org
Table 2: O-Trifluoromethylation of Acetophenone Derivatives
| Substituent on Phenyl Ring | Yield of Alkenyl Trifluoromethyl Ether |
| Electron-donating groups (e.g., Ph, iPr, MeO) | 67–90% |
| Electron-withdrawing groups | Moderate to good (with modified conditions) |
Data derived from studies on various acetophenone derivatives. rsc.org
Electrophilic Aromatic Substitution (EAS) Potential and Selectivity
The aromatic rings of this compound are strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. numberanalytics.commasterorganicchemistry.com This deactivation is a consequence of the powerful electron-withdrawing effects of the nitro groups and the fluorine atoms. numberanalytics.commasterorganicchemistry.com The carbonyl group of the central methanone (B1245722) bridge also contributes to this deactivation. masterorganicchemistry.com
Deactivating groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com The nitro group is a particularly strong deactivating group. numberanalytics.com As a result, EAS reactions on this compound, such as nitration or halogenation, would require harsh reaction conditions, including strong electrophiles and high temperatures. numberanalytics.com
In terms of selectivity, deactivating groups that withdraw electrons via induction and resonance (like the nitro group) are typically meta-directors. researchgate.net Therefore, if an EAS reaction were to occur on the aromatic rings of this compound, the incoming electrophile would be directed to the position meta to the nitro group. The fluorine atom, although deactivating, is an ortho, para-director. However, the directing effect of the more strongly deactivating nitro group would likely dominate. masterorganicchemistry.com
The nitration of nitrobenzene (B124822), a classic example of EAS on a deactivated ring, requires forcing conditions and yields primarily the meta-dinitrobenzene product. numberanalytics.comresearchgate.net This provides a model for the expected reactivity and selectivity of this compound in EAS reactions.
Radical and Photochemical Reaction Pathways
The presence of nitroaromatic and ketone functionalities in this compound suggests a rich potential for radical and photochemical reactions.
Nitroaromatic compounds are known to undergo photochemical reactions, often initiated by the absorption of UV light. researchgate.netresearchgate.net The photochemistry of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) has been studied in various solvents, with degradation often following first-order kinetics. researchgate.net The orientation of the nitro group relative to the aromatic ring can significantly influence the photoreactivity. researchgate.net For some nitroaromatic compounds, photolysis can lead to the formation of nitrous acid. researchgate.net
The ketone carbonyl group can also undergo photochemical reactions upon exposure to light, typically in the 230-330 nm range. scribd.com This can lead to Norrish Type I cleavage, involving the fragmentation of the C-C bond adjacent to the carbonyl, or Norrish Type II cleavage, which involves intramolecular hydrogen abstraction. scribd.com Aryl ketones can also participate in photoreduction and other rearrangements. scribd.com
The combination of these two photoactive groups in one molecule could lead to complex photochemical behavior. For example, aryl nitro groups in an excited state are known to be capable of abstracting benzylic C-H protons. mdpi.com Furthermore, the photolysis of 4-fluoro-3-nitrophenyl azide, a related compound, leads to the formation of a highly reactive nitrene intermediate, which can then covalently bind to other molecules. nih.gov This highlights the potential for photoinduced covalent modification reactions involving the nitroaromatic moiety of this compound.
Photoinduced Transformations and Nitrene Insertion Reactions
No specific studies on the photoinduced transformations of this compound have been found. Generally, aromatic nitro compounds are known to undergo photochemical reactions. The presence of two nitro-phenyl groups suggests potential for complex photochemical behavior, including the possibility of generating nitrene intermediates upon irradiation. Aryl nitrenes are highly reactive species known to undergo various reactions, including insertion into C-H and N-H bonds. However, without specific experimental data for this compound, any discussion remains speculative.
Radical Nitration and other Radical-Mediated Reactions
There is no available literature on the radical nitration or other radical-mediated reactions of this compound. The electron-withdrawing nature of the fluoro and nitro groups, as well as the ketone functionality, would influence the susceptibility of the aromatic rings to radical attack, but specific outcomes and mechanisms have not been reported.
Mechanistic Elucidation through Kinetic Isotope Effects
Mechanistic studies employing kinetic isotope effects (KIEs) provide valuable insights into reaction pathways by identifying rate-determining steps. Such studies have been conducted on structurally related compounds, for instance, to probe elimination reactions. However, no research has been published that applies KIE analysis to the reactions of this compound. Consequently, there is no experimental data to present in tabular or narrative form regarding the mechanistic details of its reactions.
Advanced Spectroscopic and Structural Elucidation of Bis 4 Fluoro 3 Nitrophenyl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the structural analysis of Bis(4-fluoro-3-nitrophenyl)methanone. The inherent symmetry of the molecule, which possesses two identical substituted phenyl rings, simplifies the spectra but necessitates advanced techniques for unambiguous signal assignment.
Multidimensional NMR for Complete Structural Assignment
While a standard one-dimensional (1D) ¹H NMR spectrum of this compound would show a complex multiplet system for the aromatic protons, and the ¹³C NMR would display a limited number of signals due to molecular symmetry, complete and unambiguous assignment requires multidimensional NMR techniques. researchgate.net Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential for mapping the connectivity within the molecule.
COSY: This experiment would reveal the coupling relationships between adjacent protons on the phenyl rings, helping to trace the spin systems.
HSQC: This would correlate each proton signal with the directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.
HMBC: This is crucial for identifying the quaternary carbons, including the carbonyl carbon and the carbons attached to the fluorine and nitro groups, by detecting long-range couplings (2-3 bonds) between protons and carbons. researchgate.net For instance, correlations from the protons on the phenyl rings to the carbonyl carbon (~195 ppm) would confirm the benzophenone (B1666685) core structure.
Table 1: Expected Multidimensional NMR Correlations for this compound This is an interactive data table. Click on the headers to sort.
| Proton (¹H) | Expected ¹H-¹H COSY Correlations | Expected ¹H-¹³C HMBC Correlations (to Quaternary Carbons) |
|---|---|---|
| H-2/H-2' | H-6/H-6' | C=O, C-1/C-1', C-3/C-3' |
| H-5/H-5' | H-6/H-6' | C=O, C-1/C-1', C-3/C-3', C-4/C-4' |
Solid-State NMR for Conformational Analysis and Polymorphism
Solid-State NMR (ssNMR) is a vital technique for investigating the molecular conformation and packing of this compound in its crystalline form. nih.govresearchgate.net Unlike in solution where molecules tumble rapidly, in the solid state, the molecular conformation is fixed. The conformation of diaryl ketones is defined by the torsion angles of the phenyl rings relative to the plane of the carbonyl group. These angles are influenced by steric hindrance and crystal packing forces. acs.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, can be readily detected by ssNMR. Different polymorphs will exhibit distinct ¹³C and ¹⁹F chemical shifts due to variations in the local electronic environment and intermolecular interactions in the crystal lattice. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. nih.gov A doubling of resonances in the ssNMR spectrum can indicate the presence of multiple, distinct molecules in the crystallographic asymmetric unit or conformational disorder. nih.gov
Fluorine-19 NMR for Electronic Environment Analysis
Fluorine-19 NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds like this compound. aiinmr.com The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it easy to detect. wikipedia.org Furthermore, the ¹⁹F chemical shift is highly sensitive to the electronic environment, spanning a very wide range (approx. 800 ppm), which minimizes the likelihood of signal overlap. wikipedia.orgazom.com
Table 2: Predicted ¹⁹F NMR Data for this compound This is an interactive data table. Click on the headers to sort.
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Chemical Shift (δ) | -110 to -130 ppm | The fluorine is on an aromatic ring, influenced by electron-withdrawing nitro and carbonyl groups. Aromatic fluorine typically resonates between -100 and -140 ppm. azom.com |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and are useful for identifying functional groups.
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound is dominated by bands corresponding to its key functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes. nih.gov
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically between 1650 and 1670 cm⁻¹. The conjugation with two aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone. researchgate.net This band would also be present, though potentially weaker, in the Raman spectrum.
Nitro (NO₂) Stretches: Two distinct and strong absorption bands are characteristic of the nitro group: the asymmetric stretch (νas) typically appears around 1520-1560 cm⁻¹ and the symmetric stretch (νs) around 1335-1365 cm⁻¹. nih.gov
Carbon-Fluorine (C-F) Stretch: A strong absorption band for the C-F stretch is expected in the range of 1200-1280 cm⁻¹.
Aromatic Ring Modes: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations appear between 700 and 900 cm⁻¹, and their pattern can be indicative of the substitution pattern on the benzene (B151609) ring.
Table 3: Key Vibrational Modes for this compound This is an interactive data table. Click on the headers to sort.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Carbonyl (C=O) Stretch | 1650 - 1670 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1365 | Strong |
In Situ Monitoring of Reaction Intermediates
In situ vibrational spectroscopy, particularly IR or Raman, is a powerful process analytical technology (PAT) tool that could be used to monitor the synthesis of this compound in real-time. For instance, in a potential synthesis via a Friedel-Crafts acylation reaction between 1-fluoro-2-nitrobenzene (B31998) and a suitable acylating agent, an IR probe inserted directly into the reaction vessel could track the progress of the reaction.
The concentration of the starting material, 1-fluoro-2-nitrobenzene, would be observed to decrease over time by monitoring its characteristic spectral features. Concurrently, the formation of the product, this compound, would be evidenced by the emergence and growth of its unique carbonyl (C=O) absorption band around 1660 cm⁻¹. researchgate.net This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions, and detection of any potential reaction intermediates or by-products.
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of organic compounds. In the case of this compound, HRMS provides not only the exact mass of the molecular ion, confirming its elemental composition, but also detailed information about its fragmentation pathways.
Elucidation of Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer, typically using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), can be predicted to occur through several characteristic pathways based on its structure. The primary fragmentation points are likely the weaker bonds, such as the carbonyl C-C bonds and the C-N bonds of the nitro groups.
A plausible fragmentation pathway would initiate with the cleavage of the molecule at the central carbonyl group. This can lead to the formation of a 4-fluoro-3-nitrophenylcarbonyl cation and a 4-fluoro-3-nitrophenyl radical, or vice versa. Subsequent fragmentation of the 4-fluoro-3-nitrophenylcarbonyl cation would likely involve the loss of carbon monoxide (CO), a common fragmentation for carbonyl-containing ions.
Another significant fragmentation route involves the nitro groups. The loss of a nitro radical (•NO2) or nitrous oxide (N2O) from the molecular ion or fragment ions is a common pathway for nitroaromatic compounds. High-resolution mass spectrometry allows for the differentiation of ions with the same nominal mass, which is crucial for unambiguously identifying fragment structures. researchgate.net For instance, the exact mass measurement can distinguish between different potential fragments that may arise from complex rearrangements. nih.gov
Below is a table illustrating a hypothetical, yet chemically reasonable, fragmentation pathway for this compound as would be determined by HRMS.
| m/z (calculated) | Proposed Fragment Ion | Formula | Fragmentation Step |
| 294.0241 | [M]+• | C13H6F2N2O5 | Molecular Ion |
| 248.0282 | [M - NO2]+ | C13H6F2NO3 | Loss of a nitro radical |
| 169.0101 | [C7H3FNO2]+ | C7H3FNO2 | Cleavage of the carbonyl bridge |
| 141.0152 | [C7H3FN]+ | C7H3FN | Loss of CO from [C7H3FNO2]+ |
| 125.0203 | [C6H3FN]+ | C6H3FN | Loss of O from [C7H3FNO2]+ |
This table is an illustrative example of potential fragmentation data.
Identification of Reaction Byproducts and Intermediates
During the synthesis of this compound, various byproducts and reaction intermediates may be formed. HRMS is a powerful technique for their identification, even at trace levels. researchgate.net For example, in a synthetic route involving the Friedel-Crafts acylation of fluoronitrobenzene, potential byproducts could include isomers with different substitution patterns or incompletely reacted starting materials.
By analyzing the reaction mixture at different time points with techniques like LC-HRMS, it is possible to identify the molecular formulas of these minor components with high accuracy. The fragmentation patterns of these byproducts can then be compared to that of the main product to elucidate their structures. This information is vital for optimizing reaction conditions to maximize the yield of the desired product and minimize impurities.
X-ray Crystallography and Solid-State Analysis
The solid-state structure of this compound, as would be determined by X-ray crystallography, reveals the precise three-dimensional arrangement of the molecules in the crystal lattice. This analysis provides invaluable information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction for Molecular and Supramolecular Architecture
Below is a table of hypothetical crystallographic data for this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.2 |
| b (Å) | 10.3 |
| c (Å) | 19.7 |
| β (°) | 99.5 |
| Volume (ų) | 1435 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
This table is an illustrative example of potential crystallographic data.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be dominated by a combination of weak intermolecular forces. The nitro groups are potent hydrogen bond acceptors, likely forming C-H···O hydrogen bonds with the aromatic protons of neighboring molecules. researchgate.net
The presence of fluorine atoms introduces the possibility of halogen bonding. nih.gov While fluorine is the least polarizable halogen, C-H···F interactions can still play a significant role in directing the crystal packing. rsc.org Furthermore, attractive interactions between fluorine atoms on adjacent molecules might also be observed. mdpi.com
The aromatic phenyl rings are expected to participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align in an offset or face-to-face manner. rsc.org Additionally, interactions between the electron-deficient nitro groups and the electron-rich π systems of the phenyl rings (nitro-π interactions) could further stabilize the crystal structure. researchgate.net
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in organic molecules. Different polymorphs of this compound could exhibit distinct physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph can be influenced by crystallization conditions like solvent, temperature, and cooling rate.
Electronic Spectroscopy (UV-Vis) and Photophysical Properties
The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the transitions that can occur upon absorption of ultraviolet or visible light. For complex aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by multiple absorption bands corresponding to different electronic transitions within the molecule. The positions, intensities, and shapes of these bands are sensitive to the molecular structure, the nature of the substituents, and the solvent environment.
General studies on substituted benzophenones reveal that the parent molecule, benzophenone, typically exhibits two main absorption regions. mdpi.comresearchgate.net A strong band is observed at lower wavelengths (around 250 nm), which is assigned to a π → π* transition, primarily associated with the aromatic rings. mdpi.comresearchgate.net A weaker, longer-wavelength band (around 330-360 nm) is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. mdpi.comresearchgate.netpolymerinnovationblog.com The presence of substituents on the phenyl rings can significantly alter this spectral profile.
Correlation of Electronic Transitions with Molecular Structure
In this compound, the core structure is a benzophenone moiety symmetrically substituted with both fluoro and nitro groups on each phenyl ring. These substituents have opposing electronic effects that profoundly influence the electronic transitions.
Nitro Group (NO₂): The nitro group is a very strong electron-withdrawing group, both through resonance (-M) and induction (-I). chemrxiv.org It significantly lowers the energy of the π* molecular orbitals and can introduce new charge-transfer (CT) transitions.
Carbonyl Group (C=O): The carbonyl group acts as the primary chromophore responsible for the n → π* transition. mdpi.com Its electronic properties are modulated by the attached substituted phenyl rings.
The combination of these groups in this compound leads to a complex interplay of electronic effects. The strong electron-withdrawing nitro groups are expected to cause a significant bathochromic (red) shift of the π → π* absorption bands compared to unsubstituted benzophenone. This is due to the stabilization of the excited state through extended conjugation and charge delocalization. Furthermore, the presence of both an electron-donating atom (the oxygen of the carbonyl) and strong electron-withdrawing nitro groups can give rise to intramolecular charge-transfer (ICT) character in the electronic transitions, where electron density shifts from the carbonyl region towards the nitrophenyl rings upon excitation.
Theoretical studies on related molecules, such as para-nitroaniline, which also possesses electron-donating and withdrawing groups, show that the first absorption band involves HOMO→LUMO π→π* transitions with significant charge transfer character. chemrxiv.org A similar phenomenon would be anticipated for this compound.
Absorption Characteristics and Chromophore Behavior
The n → π* transition, which is formally forbidden and thus weak in symmetrical ketones, is expected to be observable in the near-UV region. The energy of this transition is highly sensitive to the solvent polarity. In polar solvents, the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding or dipole-dipole interactions, which increases the energy required for the n → π* transition, leading to a hypsochromic (blue) shift. mdpi.com
Conversely, the π → π* transitions typically undergo a bathochromic (red) shift in polar solvents. This is because the excited state of a π → π* transition is generally more polar than the ground state, and is therefore better stabilized by a polar solvent. mdpi.com For molecules with strong intramolecular charge-transfer character, this solvatochromic effect can be particularly pronounced.
While specific experimental data for this compound is not available in the cited literature, the expected UV-Vis absorption characteristics can be summarized based on the behavior of related substituted benzophenones. mdpi.comresearchgate.net
Table 1: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Expected Wavelength Range (nm) | Characteristics |
| π → π | 260 - 320 | High intensity (large ε), bathochromic shift with increasing solvent polarity. Likely possesses significant intramolecular charge-transfer (ICT) character. |
| n → π | 340 - 400 | Low intensity (small ε), hypsochromic shift with increasing solvent polarity. May be obscured by the more intense π → π* band. |
Note: The values in this table are estimations based on general principles of electronic spectroscopy and data from related compounds. mdpi.comchemrxiv.org Experimental verification is required for accurate determination.
The photophysical properties, such as fluorescence and phosphorescence, are also dictated by the nature of the electronic states. Benzophenone itself is known for its efficient intersystem crossing from the first excited singlet state (S₁) to the first triplet state (T₁), resulting in strong phosphorescence and very weak fluorescence. bgsu.edu The presence of heavy atoms like halogens can further enhance the rate of intersystem crossing. However, nitroaromatic compounds often exhibit rapid non-radiative decay pathways, which can quench both fluorescence and phosphorescence. Therefore, it is anticipated that this compound would likely be a weakly luminescent or non-luminescent compound due to efficient deactivation of its excited states promoted by the nitro groups.
Computational Chemistry and Theoretical Studies of Bis 4 Fluoro 3 Nitrophenyl Methanone
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the geometry, electronic properties, and reactivity of molecules. nanobioletters.com Methods like DFT, often using hybrid functionals such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are widely used to perform geometry optimization and calculate molecular properties. researchgate.nettandfonline.com For a molecule like Bis(4-fluoro-3-nitrophenyl)methanone, these calculations provide a foundational understanding of its three-dimensional structure and the distribution of electrons within it.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. youtube.com
For this compound, the presence of two strongly electron-withdrawing nitro groups (NO₂) and two electronegative fluorine atoms would significantly influence its electronic structure. It is predicted that:
Both the HOMO and LUMO energy levels would be lowered compared to unsubstituted benzophenone (B1666685).
The HOMO would likely be distributed across the two phenyl rings, with some contribution from the carbonyl oxygen's lone pairs.
The LUMO is expected to be predominantly localized on the nitro groups and the carbon atoms of the aromatic rings, reflecting their electron-accepting nature.
A relatively small HOMO-LUMO gap is anticipated, suggesting higher reactivity. For instance, a study on a related complex, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), calculated a HOMO-LUMO gap of 4.21 eV, indicating that charge transfer can readily occur within the molecule. nanobioletters.com
Table 1: Representative Frontier Orbital Energies and Properties of an Analogous Nitroaromatic Compound
| Parameter | Value (eV) |
| EHOMO | -7.03 |
| ELUMO | -2.82 |
| Energy gap (ΔE) | 4.21 |
| Ionization Potential (I) | 7.03 |
| Electron Affinity (A) | 2.82 |
| Data derived from a study on a similar complex to illustrate typical values. nanobioletters.com |
Charge Distribution and Electrostatic Potential Surfaces (MEP)
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.
In this compound, the MEP surface would be expected to show:
Intense Negative Potential: Concentrated around the oxygen atoms of the central carbonyl group and the two nitro groups. These areas represent the most likely sites for interaction with electrophiles.
Positive Potential: Located around the hydrogen atoms of the phenyl rings.
Electron-Deficient Ring System: The aromatic rings, influenced by the strong electron-withdrawing effect of the nitro groups, would exhibit a generally positive potential, making them susceptible to nucleophilic attack. researchgate.net The carbon atoms bonded to the fluorine atoms are also expected to be electrophilic centers.
Conformational Analysis and Energetic Minima
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule, known as its energetic minimum. libretexts.org For diaryl ketones like this compound, the primary degrees of freedom are the torsional (dihedral) angles of the two phenyl rings relative to the plane of the central carbonyl group.
Due to significant steric hindrance between the ortho-nitro groups on each ring, the molecule is highly unlikely to be planar. unibas.it Computational modeling would predict a twisted conformation as the global energy minimum. nih.gov In this stable conformation, the two (4-fluoro-3-nitrophenyl) groups are rotated out of the plane of the carbonyl group to minimize steric repulsion. This non-planar structure is a common feature of substituted benzophenones and is crucial for understanding its packing in the solid state and its interaction with other molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. acs.org This provides deep insight into why certain reactions are favored over others.
Prediction of Reactivity and Regioselectivity
The electronic structure of this compound strongly suggests that it is highly susceptible to nucleophilic aromatic substitution (SNAr) . pressbooks.pub The presence of powerful electron-withdrawing nitro groups ortho and para to the fluorine atoms activates the ring for nucleophilic attack. libretexts.org
Reactivity: The molecule is predicted to be highly reactive towards nucleophiles. The addition of a nucleophile to the electron-deficient aromatic ring is typically the rate-limiting step in SNAr reactions. nih.gov
Regioselectivity: The most probable site for nucleophilic attack is the carbon atom attached to the fluorine leaving group (the C4 position). The fluorine atom is a good leaving group in activated aromatic systems. The intermediate formed upon nucleophilic attack, a Meisenheimer complex, is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro groups. libretexts.org The central carbonyl group also acts as an electrophilic site, but SNAr at the ring is often the dominant pathway for such activated systems.
Solvation Effects on Reaction Mechanisms
While gas-phase calculations provide a fundamental understanding, reactions in solution can be significantly influenced by the solvent. orientjchem.org Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effects of a solvent on reaction pathways. researchgate.net
For reactions involving this compound, particularly the SNAr mechanism, solvation would play a critical role:
Stabilization of Charged Species: Polar solvents are expected to stabilize the charged nucleophile and the negatively charged Meisenheimer intermediate, as well as the leaving fluoride (B91410) ion. This stabilization can lower the activation energy of the reaction and increase the reaction rate. researchgate.net
Based on the available information, a detailed article on the computational chemistry and theoretical studies of this compound cannot be generated.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. Further research on this specific compound would be necessary to generate the requested data.
Applications in Advanced Materials and Chemical Synthesis
Role as a Monomer in Polymer Chemistry
As a difunctional monomer, Bis(4-fluoro-3-nitrophenyl)methanone is pivotal in creating aromatic polymers through step-growth polymerization, specifically via nucleophilic aromatic substitution.
This compound is an ideal monomer for the synthesis of Poly(aryl ether ketones) (PAEKs). The polymerization proceeds through a nucleophilic aromatic substitution mechanism where the highly activated fluorine atoms are displaced by the oxygen nucleophiles of a bisphenol co-monomer, such as hydroquinone (B1673460) or bisphenol A. atbuftejoste.com.ngresearchgate.net The presence of the nitro groups ortho to the fluorine atoms is crucial; these powerful electron-withdrawing groups significantly lower the electron density at the carbon atom bonded to the fluorine, making it exceptionally susceptible to nucleophilic attack and thus facilitating polymerization under milder conditions than required for less activated monomers like 4,4'-difluorobenzophenone. chemintech.ru
The general reaction involves the polycondensation of equimolar amounts of this compound and an aromatic bisphenol in a high-boiling polar aprotic solvent, such as diphenylsulfone or N-methyl-2-pyrrolidone (NMP), in the presence of a weak base like potassium carbonate. researchgate.netnih.gov The base deprotonates the hydroxyl groups of the bisphenol to generate the potent bisphenoxide nucleophile, which then attacks the activated monomer to form the characteristic ether linkages of the PAEK backbone.
The nitro groups on the this compound monomer offer a powerful handle for chemical derivatization, enabling the synthesis of other classes of functional polymers. A key transformation is the chemical reduction of the two nitro groups to form the corresponding diamine, Bis(4-fluoro-3-aminophenyl)methanone. This reduction can be achieved using various established methods, such as catalytic hydrogenation with catalysts like Raney Nickel or using metal reductants like tin or iron in acidic media. masterorganicchemistry.comwikipedia.orgjsynthchem.com
Once the diamino derivative is obtained, it can be converted into a dinitrile monomer, Bis(4-fluoro-3-cyanophenyl)methanone, through the Sandmeyer reaction. organic-chemistry.orgnih.gov This classic transformation involves a two-step process:
Diazotization: The primary aromatic amine groups are treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form highly reactive diazonium salts. youtube.com
Cyano-dediazoniation: The resulting bis(diazonium) salt is then treated with a copper(I) cyanide salt, which displaces the diazonium groups (N₂) and introduces nitrile (–C≡N) functionalities onto the aromatic rings. nih.gov
This newly synthesized dinitrile monomer can then undergo nucleophilic aromatic substitution polymerization with bisphenols, analogous to the PAEK synthesis, to produce high-performance poly(aryl ether nitriles) (PAENs). researchgate.netmdpi.com These polymers are known for their excellent thermal stability and mechanical properties, with the polar nitrile groups offering potential for cross-linking reactions or further modifications.
The incorporation of the this compound unit into a polymer backbone imparts specific and predictable properties to the resulting material. The relationship between the monomer's structure and the polymer's final characteristics is a key aspect of materials design.
The presence of the bulky, polar nitro groups has several significant effects:
Chain Packing and Crystallinity: The nitro groups, positioned meta to the carbonyl bridge, introduce a "kink" into the polymer backbone. This disruption of symmetry and linearity hinders efficient chain packing, generally leading to amorphous polymers rather than semi-crystalline ones. ijsr.net Amorphous polymers typically exhibit good solubility in a range of organic solvents and possess high optical clarity. researchgate.net
Thermal Properties: The rigid aromatic structure ensures a high glass transition temperature (Tg), characteristic of high-performance polymers. nih.gov However, the increased rotational freedom around the ether linkages and the disruption of packing caused by the nitro groups may result in a slightly lower Tg compared to more linear, crystalline PAEKs. The thermal stability, measured by the 5% weight loss temperature (Td5%), is expected to remain high, well above 400°C, due to the strength of the aromatic ether and ketone linkages. researchgate.net
The properties can be further tuned by converting the nitro groups. For instance, reducing them to amino groups introduces sites for hydrogen bonding, potentially increasing the Tg and altering chemical resistance.
Table 1: Predicted Influence of Monomer Structure on PAEK Properties
| Property | PAEK from 4,4'-Difluorobenzophenone (Baseline) | PAEK from this compound | Rationale for Change |
|---|---|---|---|
| Crystallinity | Semi-crystalline | Amorphous | The meta-nitro groups disrupt chain symmetry and linearity, inhibiting crystallization. |
| Solubility | Limited to strong acids / high temperatures | Good solubility in polar aprotic solvents | Increased polarity from nitro groups and amorphous nature enhance solvent interaction. |
| Glass Transition (Tg) | High | High | Maintained due to rigid backbone, but may be slightly lower due to disrupted packing. |
| Chemical Reactivity | Relatively inert | Reactive sites at nitro groups | Nitro groups can be reduced to amines for cross-linking or further functionalization. |
Building Block for Functional Organic and Supramolecular Materials
Beyond polymerization, the distinct chemical features of this compound make it an excellent starting point for synthesizing smaller, well-defined functional molecules for applications in materials science.
The electron-deficient aromatic system of this compound, combined with the reactive potential of its nitro groups, makes it a valuable precursor for optoelectronic materials and dyes. svedbergopen.com The nitroaromatic moiety itself is a known chromophore, and its properties can be tuned through chemical modification. mdpi.com
A primary synthetic route involves the reduction of the nitro groups to primary amines. chemintech.ru These resulting amino groups are versatile handles for building larger conjugated systems. For example, they can be diazotized and then coupled with electron-rich aromatic compounds (such as phenols or anilines) in an azo coupling reaction to produce highly colored azo dyes. atbuftejoste.com.ngijsr.netresearchgate.net The extended π-conjugation in these dyes leads to strong absorption in the visible spectrum.
Furthermore, the diamino derivative of the parent compound can serve as a building block for more complex heterocyclic structures or conjugated systems studied for applications in organic light-emitting diodes (OLEDs) or as nonlinear optical materials. The electron-withdrawing nature of the central ketone and the potential for creating donor-acceptor structures after modification make this scaffold highly attractive.
This compound can be elaborated into sophisticated ligands for the chelation of metal ions, forming coordination complexes with tailored electronic and catalytic properties. The synthesis of these ligands typically relies on the chemical transformation of the nitro groups or the substitution of the fluorine atoms.
A straightforward approach is the reduction of the nitro groups to amino groups, yielding Bis(4-fluoro-3-aminophenyl)methanone. The two amino groups can act as donor sites themselves or can be readily converted into more complex coordinating moieties. For instance, condensation of the diamine with salicylaldehyde (B1680747) or 2-pyridinecarboxaldehyde (B72084) would produce a multidentate Schiff base ligand. Such ligands, featuring nitrogen and oxygen donor atoms, are well-known for their ability to form stable complexes with a wide range of transition metals.
The properties of the resulting metal complexes can be fine-tuned by the ligand's electronic character. The persistence of the electron-withdrawing benzophenone (B1666685) core influences the electron density on the donor atoms and, consequently, the redox properties and catalytic activity of the coordinated metal center.
Intermediates in the Construction of Liquid Crystalline Materials
The incorporation of fluorine atoms into molecules is a well-established strategy in the design of liquid crystalline (LC) materials. researchgate.netbeilstein-journals.orgbiointerfaceresearch.comresearchgate.net Fluorine's high electronegativity can induce a significant dipole moment, which is a critical factor in determining the dielectric anisotropy of a liquid crystal—a key property for display technologies. beilstein-journals.org Specifically, the presence of lateral fluoro-substituents can influence mesophase behavior, often leading to a reduction in transition temperatures and affecting the stability of various smectic and nematic phases. biointerfaceresearch.comnih.gov
Furthermore, the bent-core shape inherent to benzophenone derivatives is a structural motif known to produce liquid crystals with unique polar ordering and phase behaviors, often referred to as "banana liquid crystals". rsc.orgresearchgate.netrsc.org The nitro group is also a known component in some liquid crystalline systems, where it can act as a halogen bond acceptor and influence the material's electronic properties. beilstein-journals.org
While the fluoro and nitro functional groups and the benzophenone core are all relevant to the design of liquid crystals, literature specifically detailing the use of this compound as a direct intermediate in the construction of liquid crystalline materials is not extensively documented in the reviewed sources.
Strategic Intermediate in the Elaboration of Diverse Chemical Structures
This compound serves as a highly valuable precursor for the synthesis of more complex molecules, primarily due to the reactivity of its fluoro and nitro functional groups. The electron-withdrawing nature of the nitro groups, positioned ortho to the fluorine atoms, significantly activates the aromatic rings towards nucleophilic aromatic substitution (SNAr). This makes the fluorine atoms effective leaving groups, allowing for their displacement by a wide array of nucleophiles.
The primary pathway to generate multi-substituted aromatic compounds from this compound involves the sequential or simultaneous reaction of its key functional groups.
First, the activated fluorine atoms can be displaced by various nucleophiles. This SNAr reaction is a cornerstone of its synthetic utility. The analogous monomer, 4,4'-difluorobenzophenone, is a key component in the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK), where it undergoes polycondensation with bisphenol salts. The fluorine atoms are substituted by phenoxide nucleophiles to form the ether linkages of the polymer backbone. The presence of nitro groups in this compound further facilitates this type of substitution.
Second, the nitro groups can be chemically reduced to form primary amino groups. This transformation is fundamental as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. rsc.org This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C) or with metals in acidic media (e.g., Sn/HCl). nih.govrsc.orgnih.gov
By combining these reactions, a diverse range of structures can be accessed. For instance, substitution of the fluorine atoms followed by reduction of the nitro groups yields complex diaryl ethers or other derivatives with amino functionalities. Conversely, reducing the nitro groups first to create Bis(4-fluoro-3-aminophenyl)methanone would alter the reactivity of the fluorine atoms for subsequent substitutions. A key application of this reactivity is the synthesis of diamino benzophenone derivatives, which are important monomers for heat-resistant polymers like polyimides. beilstein-journals.orgresearchgate.net
The functional groups of this compound enable its use in advanced synthetic strategies, particularly for creating high-performance polymers and specifically tailored small molecules.
Nucleophilic Aromatic Substitution (SNAr) for Polymer Synthesis: The compound can act as an activated A-B-A type monomer in polycondensation reactions. The electron-deficient aromatic rings, a result of the ketone and ortho-nitro groups, make the fluorine atoms highly susceptible to displacement by nucleophiles. This is the fundamental reaction for synthesizing poly(arylene ether ketone)s. In these reactions, a bisphenol is typically deprotonated to form a potent bis-nucleophile, which then reacts with the activated di-fluoro monomer.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Reactant | Nucleophile | Product Type | Significance |
|---|---|---|---|
| This compound | Bisphenols (e.g., Hydroquinone, Bisphenol A) | Nitro-functionalized Poly(ether ether ketone)s | Creates high-performance polymers with modifiable nitro groups. |
| This compound | Amines (e.g., Aniline, Alkylamines) | Bis(4-amino-3-nitrophenyl)methanone derivatives | Builds complex amine-based structures. |
| This compound | Thiols (e.g., Thiophenol) | Bis(4-thioether-3-nitrophenyl)methanone derivatives | Introduces sulfur linkages for materials applications. |
Reduction of Nitro Groups for Functional Monomers: The transformation of the dinitro compound into a diamino compound is a critical step in synthesizing functional monomers. The resulting Bis(4-fluoro-3-aminophenyl)methanone or, if the fluorine is first substituted, Bis(4-substituted-3-aminophenyl)methanone, are versatile intermediates. The amino groups can be diazotized for further reactions or used directly in the synthesis of polyimides and other nitrogen-containing polymers.
Table 2: Common Methods for Nitro Group Reduction
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| H2, Pd/C | Methanol or Ethanol solvent, room temperature/mild heat | Highly efficient; may also reduce other sensitive groups if present. rsc.org |
| Sn, HCl or Fe, HCl | Aqueous acid, often with heating | Classic method, robust and widely used. rsc.org |
| Sodium Hydrosulfite (Na2S2O4) | Aqueous or mixed solvent systems | Can offer chemoselectivity in the presence of other reducible groups. nih.gov |
| NaBH4 with catalyst (e.g., Ni(PPh3)4) | Ethanol, room temperature | Can provide mild conditions for reduction. biointerfaceresearch.com |
The combination of these methodologies allows for the precise engineering of molecular structures, starting from the this compound scaffold to produce a wide range of multi-substituted aromatic compounds for various applications in materials science and medicinal chemistry. nih.gov
Surface Functionalization and Interface Engineering
The modification of surfaces to control their chemical and physical properties is crucial for applications ranging from biocompatible implants to electronics. oaepublish.comias.ac.inmdpi.com Molecules designed for surface functionalization typically possess a head group that can anchor to a specific substrate (like a thiol for gold surfaces or a silane (B1218182) for silicon oxides), a spacer, and a terminal functional group that imparts the desired properties to the surface. mdpi.com
Functional groups such as nitro (NO₂) can be used in surface modification. For example, self-assembled monolayers (SAMs) containing nitrobenzene (B124822) groups have been studied, where the nitro group can be electrochemically or photochemically reduced to an amino group, thereby changing the surface properties. researchgate.net However, based on the reviewed literature, there are no specific, documented examples of this compound being directly employed for surface functionalization or interface engineering. While its constituent parts—the benzophenone core (used in some photo-grafting applications) and the nitro groups—are relevant to surface chemistry, the application of the molecule as a whole in this context is not established in the available sources. mdpi.com
Environmental Fate and Degradation Studies of Bis 4 Fluoro 3 Nitrophenyl Methanone
Photolytic Degradation Pathways and Photoproduct Identification
The photolytic degradation of Bis(4-fluoro-3-nitrophenyl)methanone in the environment is anticipated to be influenced by its ability to absorb ultraviolet (UV) and visible light, and the subsequent photochemical reactions. Benzophenone (B1666685) and its derivatives are known to be photochemically active. nih.govresearchgate.netnih.govrsc.org The presence of nitro groups, which are strong chromophores, will likely extend the absorption spectrum of the molecule into the visible range, potentially increasing its susceptibility to photodegradation under natural sunlight.
Potential photolytic degradation pathways for this compound include:
Photoreduction of the Nitro Groups: A primary photochemical reaction for many nitroaromatic compounds is the reduction of the nitro group. nih.govnih.gov This can proceed stepwise to form nitroso, hydroxylamino, and ultimately amino derivatives. The resulting aminophenolic compounds may be more susceptible to further oxidation and ring cleavage.
Photosensitized Reactions: In natural waters, dissolved organic matter and other sensitizers can absorb light and transfer the energy to the compound, or generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS can attack the aromatic rings, leading to hydroxylation, or potentially the cleavage of the carbonyl bridge. researchgate.net
Direct Photolysis: Direct absorption of UV radiation could lead to the excitation of the molecule. While the carbon-fluorine bond is generally very strong and resistant to cleavage, high-energy UV light could potentially induce its scission, although this is considered less likely than reactions involving the nitro groups or the aromatic rings. nih.gov Photolysis can also lead to dimerization or the formation of nitrated and nitrosylated products, particularly in the presence of nitrate. researchgate.net
Table 1: Plausible Photolytic Degradation Products of this compound
| Parent Compound | Potential Photoproducts | Proposed Formation Pathway |
| This compound | (4-Fluoro-3-nitrophenyl)(4-fluoro-3-aminophenyl)methanone | Stepwise photoreduction of one nitro group. |
| Bis(4-fluoro-3-aminophenyl)methanone | Complete photoreduction of both nitro groups. | |
| Hydroxylated derivatives | Attack by photochemically generated hydroxyl radicals. | |
| Dimerized products | Self-reaction of excited-state molecules. |
This table is illustrative and based on degradation pathways of analogous compounds.
Chemical Hydrolysis and Solvolysis Mechanisms
Hydrolysis is a key abiotic degradation process for many organic compounds in aquatic environments. The stability of this compound to hydrolysis will largely depend on the reactivity of its functional groups with water. The central carbonyl group (ketone) is generally stable to hydrolysis under neutral environmental conditions. The aryl-fluorine bond is also known for its high stability and resistance to hydrolytic cleavage. researchgate.netnih.gov
The rate of hydrolysis is often pH-dependent. Under strongly alkaline or acidic conditions, the rate of hydrolysis of the ether linkages in analogous compounds can increase. For this compound, the electron-withdrawing nature of the nitro and fluoro groups could potentially make the aromatic ring more susceptible to nucleophilic attack by hydroxide (B78521) ions at elevated pH, although this is generally a slow process for aryl halides.
Given the general stability of benzophenones and aromatic C-F bonds to hydrolysis, significant degradation of this compound via this pathway under typical environmental pH and temperature conditions is not expected to be a primary degradation route. researchgate.net
Biotransformation and Biodegradation Potential (mechanistic studies, not ecological impact)
The biodegradation of xenobiotic compounds is a critical process in their environmental removal. The presence of both nitro and fluoro substituents on this compound presents significant challenges for microbial degradation.
The electron-withdrawing character of the nitro groups makes the aromatic rings electron-deficient and thus less susceptible to attack by electrophilic oxygenases, which are often involved in the initial steps of aerobic aromatic compound degradation. nih.gov Conversely, this electron deficiency makes the nitro groups themselves susceptible to reduction.
A likely initial step in the microbial degradation of this compound, particularly under anaerobic or microaerophilic conditions, is the reduction of the nitro groups to amino groups. nih.govnih.govresearchgate.net This transformation is catalyzed by a variety of microbial nitroreductases. The resulting aromatic amines are generally more amenable to subsequent aerobic degradation, which can proceed via ring-hydroxylating dioxygenases, leading to catecholic intermediates that can then undergo ring cleavage. nih.gov
For example, studies on the degradation of 2,6-dinitrotoluene (B127279) have shown that the initial step is a dioxygenation reaction that also involves the release of a nitrite (B80452) group, leading to the formation of 3-methyl-4-nitrocatechol. nih.gov A similar dioxygenase-mediated attack on one of the aromatic rings of this compound could be a possible, though likely slow, aerobic degradation pathway.
The biodegradation of a related compound, bis(4-hydroxyphenyl)methane (Bisphenol F), by Sphingobium yanoikuyae involves the hydroxylation of the bridging carbon, followed by oxidation to 4,4'-dihydroxybenzophenone. nih.govresearchgate.net While the electronic properties of this compound are different, this suggests that microbial attack can also occur at the central ketone group, potentially leading to cleavage of the molecule.
While no specific enzymes have been documented to transform this compound, the extensive research on nitroreductases provides a strong basis for predicting its enzymatic transformation. Nitroreductases are a broad class of enzymes found in bacteria, fungi, and plants that can reduce nitroaromatic compounds. nih.govnih.gov These enzymes typically use NAD(P)H as an electron donor and a flavin cofactor (FMN or FAD) to catalyze the two-electron reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamino and finally an amino group.
Table 2: Potential Enzyme-Catalyzed Reactions in the Biotransformation of this compound
| Enzyme Class | Proposed Reaction | Potential Product(s) |
| Nitroreductase | Reduction of one or both nitro groups. | (4-Fluoro-3-nitrophenyl)(4-fluoro-3-aminophenyl)methanone, Bis(4-fluoro-3-aminophenyl)methanone |
| Dioxygenase | Dihydroxylation of an aromatic ring. | Catecholic derivatives |
| Monooxygenase | Hydroxylation of an aromatic ring. | Phenolic derivatives |
| Baeyer-Villiger Monooxygenase | Oxidation of the ketone group. | Ester intermediates |
This table is illustrative and based on known enzymatic reactions on analogous substrates.
Stability Under Varied Environmental Conditions (pH, Temperature, Light)
The stability of this compound in the environment will be a function of pH, temperature, and light exposure, which influence the rates of both abiotic and biotic degradation processes.
pH: As discussed under chemical hydrolysis, the compound is expected to be relatively stable at neutral pH. Extreme pH values could potentially increase the rate of hydrolysis, although this is likely to be a slow process. The pH can also influence microbial activity and the speciation of other environmental components that may interact with the compound. mdpi.com
Temperature: Temperature affects the rates of all chemical and biological reactions. An increase in temperature would be expected to increase the rates of both photolytic and microbial degradation. nih.govmdpi.com Conversely, in colder environments, the persistence of the compound would likely be enhanced.
Light: The presence and intensity of sunlight will be a critical factor for photolytic degradation. In surface waters and on soil surfaces, photolysis could be a significant degradation pathway. nih.govresearchgate.net In the absence of light, such as in groundwater or deep sediments, degradation would be limited to chemical and biological processes.
Table 3: Predicted Stability of this compound under Various Environmental Conditions
| Condition | Process Affected | Predicted Stability | Rationale based on Analogous Compounds |
| High Light Intensity | Photolysis | Low | Benzophenones and nitroaromatics are photoreactive. nih.govresearchgate.net |
| Darkness | Photolysis | High | Photochemical reactions require light. |
| Neutral pH (6-8) | Hydrolysis, Biodegradation | High to Moderate | Aryl-halide and ketone groups are generally stable; biodegradation will depend on microbial community. researchgate.net |
| Low pH (< 4) | Hydrolysis | Moderate | Potential for acid-catalyzed hydrolysis, though likely slow. mdpi.com |
| High pH (> 9) | Hydrolysis | Moderate | Potential for base-catalyzed hydrolysis of the C-F bond, though likely slow. researchgate.net |
| High Temperature | All degradation processes | Low | Reaction rates generally increase with temperature. mdpi.com |
| Low Temperature | All degradation processes | High | Reaction rates generally decrease with temperature. nih.gov |
This table provides a qualitative prediction based on the properties of structurally similar compounds.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of diaryl methanones often involves Friedel-Crafts acylation. For Bis(4-fluoro-3-nitrophenyl)methanone, a plausible route would involve the reaction of 4-fluoro-3-nitrobenzoyl chloride with 1-fluoro-2-nitrobenzene (B31998) in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgmasterorganicchemistry.comlibretexts.org While effective, this method often requires stoichiometric amounts of the catalyst and can generate significant waste. masterorganicchemistry.com
Future research should prioritize the development of more sustainable and efficient synthetic methodologies. This includes:
Catalytic Friedel-Crafts Acylation: Investigating the use of reusable solid acid catalysts or more environmentally benign Lewis acids to minimize waste and simplify purification.
Cross-Coupling Strategies: Exploring modern cross-coupling reactions could offer an alternative pathway. For instance, a palladium- or copper-catalyzed carbonylative coupling of a suitable aryl halide and an organometallic reagent derived from a fluoronitrobenzene could provide a more direct and atom-economical route. The synthesis of related diaryl sulfones has been achieved using copper-catalyzed coupling reactions, suggesting the feasibility of this approach for ketone analogs. chemsrc.comacs.org
Photocatalytic and Electrochemical Methods: These emerging techniques offer green alternatives to traditional synthesis. wikipedia.org Harnessing light or electrical energy to drive the formation of the diaryl ketone linkage could significantly reduce the reliance on harsh reagents and reaction conditions.
Exploration of Underutilized Reactivity Profiles and Catalytic Systems
The reactivity of this compound is dominated by the electrophilic nature of its aromatic rings, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAг) . The fluorine atoms, activated by the electron-withdrawing nitro groups and the carbonyl bridge, are prime sites for displacement by a wide array of nucleophiles (e.g., amines, alkoxides, thiolates). beilstein-journals.orgmasterorganicchemistry.comchemicalbook.com This reactivity allows for the synthesis of a diverse library of derivatives.
Future research should delve into less explored aspects of its reactivity:
Selective Reduction: The two nitro groups can be selectively or fully reduced to amines. wikipedia.org This transformation opens up a vast chemical space, enabling the formation of amides, imines, or the use of the resulting amino groups to build more complex heterocyclic structures.
Photochemical Reactivity: Nitroarenes possess rich photochemistry that is often underutilized. libretexts.org Upon irradiation, photoexcited nitro groups can participate in unique transformations, including hydrogen atom transfer and oxygen atom transfer reactions. Exploring the photochemical behavior of this compound could lead to novel, light-induced synthetic methodologies.
Catalysis for C-H Functionalization: While the aromatic C-H bonds are deactivated, modern catalytic systems are increasingly capable of functionalizing such inert bonds. Investigating the potential for directed C-H functionalization on the aromatic rings could provide access to derivatives that are not accessible through traditional methods.
Integration into Advanced Functional Material Systems
The structure of this compound makes it an attractive building block for advanced functional materials. The analogous compound, bis(4-fluorophenyl)methanone, is a key monomer in the production of polyetheretherketone (PEEK), a high-performance thermoplastic known for its exceptional thermal and chemical stability. nanobioletters.com
Future work should focus on integrating this compound into material systems:
High-Performance Polymers: The fluorine atoms are susceptible to displacement in polycondensation reactions. Reacting this compound with bisphenol nucleophiles could yield novel poly(aryl ether ketone)s (PAEKs). The presence of the pendant nitro groups would enhance the polymer's polarity and could be subsequently reduced to amino groups. These amino groups could then be used for cross-linking, improving solvent resistance and mechanical properties, or for grafting other functional moieties.
Functional Dyes and Optical Materials: The conjugated system of diaryl methanones, combined with the strong electronic influence of the nitro groups, suggests potential applications in dyes and nonlinear optical materials.
Membranes for Separations: The rigid and polar nature of polymers derived from this monomer could be advantageous in creating membranes for gas separation or water purification.
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Structure-Property Relationships
The complexity of chemical reactions and material properties presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). For a molecule like this compound and its derivatives, AI/ML can accelerate discovery and optimization.
Emerging paradigms in this area include:
Predicting Reactivity and Reaction Yields: ML models can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. chemicalbook.com This could be applied to predict the success of various nucleophilic substitution reactions on the this compound core, saving significant experimental time and resources.
QSAR for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, often powered by machine learning, can predict the biological activity or toxicity of compounds. libretexts.orgresearchgate.net As derivatives are synthesized, these models could guide the design of new molecules with desired properties, for instance, in agrochemical or pharmaceutical research.
Designing Functional Materials: AI can be used to predict the properties of hypothetical polymers or materials derived from this monomer. nih.gov By correlating structural features with material characteristics like thermal stability, bandgap, or mechanical strength, researchers can computationally screen for promising candidates before undertaking their synthesis.
Design of Next-Generation Analytical and Characterization Methodologies
A thorough understanding of this compound and its derivatives requires sophisticated analytical techniques. While standard methods like NMR, IR, and mass spectrometry are essential, future research will benefit from the adoption of more advanced methodologies. masterorganicchemistry.com
Future directions in analysis and characterization include:
Advanced Mass Spectrometry Techniques: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be invaluable for the characterization of polymers derived from this monomer, providing detailed information on molecular weight distribution and end-group fidelity. nih.gov
In-situ Monitoring of Reactions: The use of real-time spectroscopic techniques (e.g., ReactIR, in-situ Raman) can provide deep mechanistic insights into synthetic transformations, such as the kinetics of the nucleophilic aromatic substitution or polymerization reactions.
Solid-State NMR and X-ray Diffraction: For polymeric materials, solid-state NMR and X-ray diffraction are crucial for understanding the morphology, crystallinity, and molecular dynamics, which are directly linked to the material's bulk properties. The study of through-space NMR couplings between fluorine and nearby protons or carbons, as seen in related structures, can offer detailed conformational insights.
By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new materials, more efficient chemical processes, and a deeper understanding of structure-function relationships.
Q & A
Q. What are the optimal synthetic routes for Bis(4-fluoro-3-nitrophenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where 4-fluoro-3-nitrobenzoyl chloride reacts with a fluoronitrobenzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:
- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv) improves electrophilic activation.
- Solvent choice : Dichloromethane or nitrobenzene enhances reactivity while stabilizing intermediates.
- Temperature control : Maintaining 0–5°C prevents nitro group decomposition.
Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires in-situ monitoring via TLC or HPLC .
Q. How can researchers characterize the electronic effects of nitro and fluoro substituents on the compound’s reactivity?
- Methodological Answer :
- Computational analysis : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model electron-withdrawing effects. Nitro groups significantly reduce electron density at the para position, affecting electrophilic substitution pathways.
- Spectroscopic validation : Compare ¹⁹F NMR shifts with analogs (e.g., hydroxyl-substituted diaryl ketones in ) to quantify substituent electronic contributions .
Q. What analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aryl proton environments and carbonyl connectivity. ¹⁹F NMR confirms fluorine substitution patterns.
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (expected m/z: ~318.04).
- Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or differential scanning calorimetry (DSC) to determine melting point consistency with literature (e.g., NIST data in ) .
Advanced Research Questions
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer :
- Stability studies : Conduct accelerated degradation tests at 40°C/75% RH (ICH guidelines) to assess thermal and photolytic stability. Nitro groups are prone to decomposition under UV light; store in amber glassware at –20°C.
- Thermal analysis : DSC () identifies decomposition onset temperatures. For long-term storage, inert atmospheres (N₂) prevent oxidation .
Q. What strategies mitigate competing side reactions during synthesis?
- Methodological Answer :
- Protecting groups : Temporarily protect reactive sites (e.g., nitro reduction to amine) before acylation, followed by deprotection.
- Catalyst optimization : Lower AlCl₃ concentrations (0.8–1.0 equiv) reduce over-acylation byproducts.
- In-situ monitoring : Use FTIR to detect carbonyl intermediates and adjust reaction time dynamically .
Q. Are there computational approaches to predict the compound’s solubility and formulation compatibility?
- Methodological Answer :
- Molecular dynamics simulations : Predict logP and solubility in solvents like DMSO or ethanol using software (e.g., Schrödinger’s Materials Science Suite).
- Hansen solubility parameters : Compare with excipients (e.g., PEG 400) to design stable formulations. Reference NIST phase-change data () for validation .
Q. How can contradictory literature data on the compound’s solubility be resolved?
- Methodological Answer :
- Systematic solubility profiling : Test in 10+ solvents (polar protic, aprotic, non-polar) at 25°C and 37°C. Use UV-Vis spectroscopy to quantify saturation points.
- Data reconciliation : Cross-reference with thermochemical databases (e.g., NIST in ) and apply statistical models (e.g., partial least squares) to identify outlier methodologies .
Q. What biological activities of structurally related compounds suggest potential research applications?
- Methodological Answer :
- Antimicrobial screening : Analogous compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in ) show activity against Klebsiella pneumoniae. Test via microbroth dilution assays (CLSI guidelines) with ciprofloxacin synergy studies.
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
